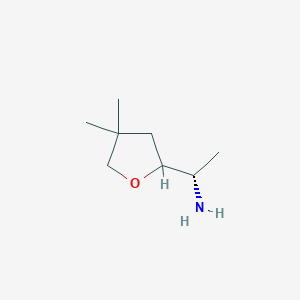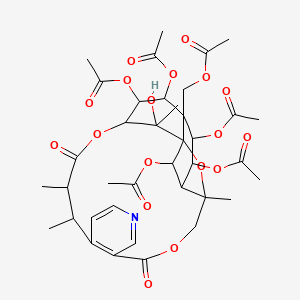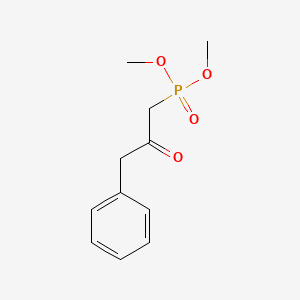
2-氧代-3-苯基丙基膦酸二甲酯
概述
描述
Dimethyl-2-oxo-3-phenylpropyl phosphonate is an organophosphorus compound with the molecular formula C11H15O4P. It is known for its role in organic synthesis, particularly in the formation of phosphorylated intermediates. The compound is characterized by its phosphonate group attached to a phenylpropyl backbone, making it a versatile reagent in various chemical reactions .
科学研究应用
Dimethyl-2-oxo-3-phenylpropyl phosphonate has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl-2-oxo-3-phenylpropyl phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For instance, the reaction between trialkyl phosphites and chloroacetone can yield the desired phosphonate, although care must be taken to avoid side reactions .
Another method involves the acylation of methylphosphonates. This process includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent. This method, however, requires stringent conditions and high purity reagents .
Industrial Production Methods
Industrial production of dimethyl-2-oxo-3-phenylpropyl phosphonate typically follows the Michaelis-Arbuzov reaction due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities, often involving controlled temperatures and the use of catalysts to enhance reaction rates .
化学反应分析
Types of Reactions
Dimethyl-2-oxo-3-phenylpropyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphorylated intermediates, phosphonic acids, and phosphine oxides. These products are valuable in further synthetic applications, particularly in the synthesis of complex organic molecules .
作用机制
The mechanism of action of dimethyl-2-oxo-3-phenylpropyl phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and oxo groups, which can modulate its interaction with other molecules .
相似化合物的比较
Similar Compounds
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate: Similar in structure but with a phenoxy group instead of a phenyl group.
Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains ethyl groups instead of methyl groups, affecting its reactivity and solubility.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction.
Uniqueness
Dimethyl-2-oxo-3-phenylpropyl phosphonate is unique due to its specific combination of a phenyl group and a phosphonate group, which provides distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and as an intermediate in various industrial processes .
属性
IUPAC Name |
1-dimethoxyphosphoryl-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-14-16(13,15-2)9-11(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJAUSGLWRLGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CC1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



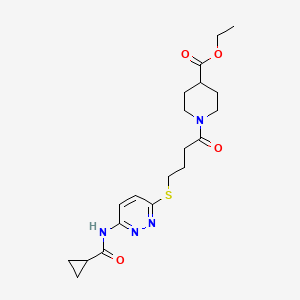
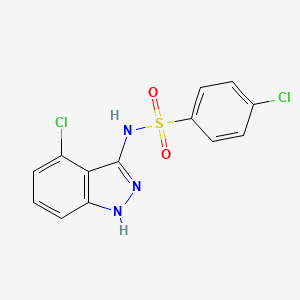
![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2443980.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)





